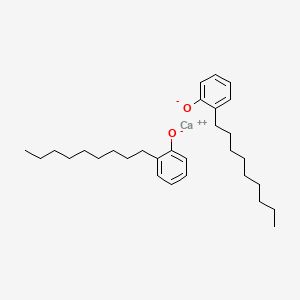
Calcium bis(nonylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(nonylphenolate) is an organometallic compound with the molecular formula C30H46CaO2. It is composed of calcium ions coordinated with two nonylphenolate ligands. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium bis(nonylphenolate) can be synthesized through the reaction of calcium hydroxide with nonylphenol in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
Ca(OH)2+2C9H19C6H4OH→Ca(C9H19C6H4O)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(nonylphenolate) involves large-scale reactors where calcium hydroxide and nonylphenol are mixed in precise stoichiometric ratios. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through filtration and recrystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium bis(nonylphenolate) oxide.
Reduction: It can be reduced under specific conditions to yield calcium and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other phenolate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
Oxidation: Calcium bis(nonylphenolate) oxide.
Reduction: Calcium metal and nonylphenol.
Substitution: Various substituted phenolate derivatives.
Applications De Recherche Scientifique
Calcium bis(nonylphenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of lubricants, surfactants, and stabilizers for plastics.
Mécanisme D'action
The mechanism of action of calcium bis(nonylphenolate) involves its interaction with molecular targets such as enzymes and proteins. The nonylphenolate ligands can bind to active sites on enzymes, inhibiting their activity. Additionally, the calcium ions can interact with cellular pathways, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium bis(phenolate): Similar structure but with phenolate ligands instead of nonylphenolate.
Calcium bis(tert-butylphenolate): Contains tert-butylphenolate ligands.
Calcium bis(octylphenolate): Contains octylphenolate ligands.
Uniqueness
Calcium bis(nonylphenolate) is unique due to the presence of nonylphenolate ligands, which impart specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
30977-64-1 |
|---|---|
Formule moléculaire |
C30H46CaO2 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
calcium;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ca/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clé InChI |
MNLGVQYZYLJHCW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


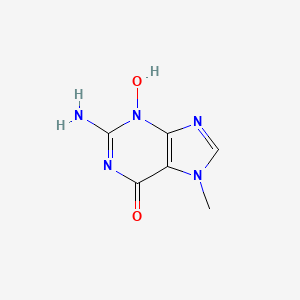
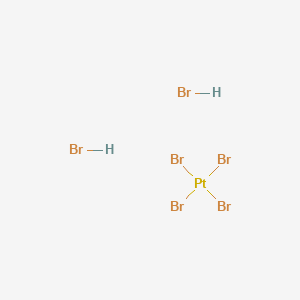


![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)

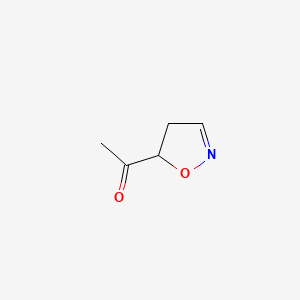
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
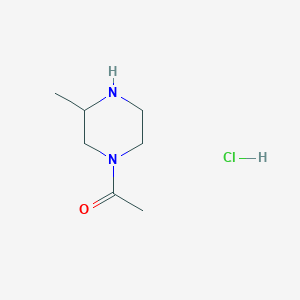
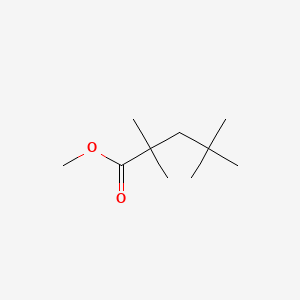
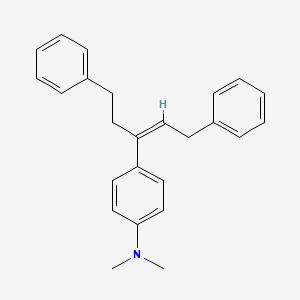
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
